molecular formula C9H10N2O2S B2991801 4,7-dimethoxy-1H-benzimidazole-2-thiol CAS No. 95306-53-9

4,7-dimethoxy-1H-benzimidazole-2-thiol

Cat. No.: B2991801
CAS No.: 95306-53-9
M. Wt: 210.25
InChI Key: WCMTVWLAEJYDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2O2S. It is characterized by the presence of a benzimidazole core substituted with methoxy groups at the 4 and 7 positions and a thiol group at the 2 position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dimethoxy-2-nitroaniline with thiourea in the presence of a reducing agent such as iron powder or stannous chloride. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Dimethoxy-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids and other biomolecules, affecting various cellular processes .

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethoxy-1H-benzimidazole-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMTVWLAEJYDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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